3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine

Physicochemical profiling Lipophilicity Drug-likeness

3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine (CAS 94694-13-0) is a heterocyclic small molecule featuring an imidazo[1,5-c]pyrimidine core substituted with a bulky tert-butyl group at position 3 and chlorine atoms at positions 5 and With a molecular formula of C10H11Cl2N3, a molecular weight of 244.12 g/mol, and a calculated LogP of 3.33, it occupies a distinct physicochemical space within the broader class of 3-substituted-5,7-dichloroimidazo[1,5-c]pyrimidines first synthesized by Wade in 1986. The compound belongs to a class patented for bronchodilator activity by Riker Laboratories (3M) and is currently offered at research-grade purity (≥98%) by multiple commercial vendors.

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
CAS No. 94694-13-0
Cat. No. B3059152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine
CAS94694-13-0
Molecular FormulaC10H11Cl2N3
Molecular Weight244.12 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C2N1C(=NC(=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2N3/c1-10(2,3)8-13-5-6-4-7(11)14-9(12)15(6)8/h4-5H,1-3H3
InChIKeyPVIFIXBNASLYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine (CAS 94694-13-0): Core Physicochemical Identity and Compound Class Positioning


3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine (CAS 94694-13-0) is a heterocyclic small molecule featuring an imidazo[1,5-c]pyrimidine core substituted with a bulky tert-butyl group at position 3 and chlorine atoms at positions 5 and 7. With a molecular formula of C10H11Cl2N3, a molecular weight of 244.12 g/mol, and a calculated LogP of 3.33, it occupies a distinct physicochemical space within the broader class of 3-substituted-5,7-dichloroimidazo[1,5-c]pyrimidines first synthesized by Wade in 1986 [1][2]. The compound belongs to a class patented for bronchodilator activity by Riker Laboratories (3M) and is currently offered at research-grade purity (≥98%) by multiple commercial vendors [2].

Why In-Class Imidazo[1,5-c]pyrimidine Analogs Cannot Substitute for 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine


Direct substitution of structurally related 3-alkyl-5,7-dichloroimidazo[1,5-c]pyrimidine analogs is not supported by available evidence due to the profound impact of the 3-position substituent on both physicochemical properties and biological target engagement. The tert-butyl group imparts a LogP of 3.33 compared to approximately 4.3 for the isopropyl analog (CAS 94694-11-8), reflecting a measurable difference in lipophilicity that directly affects passive membrane permeability and distribution . More critically, the steric bulk of the tert-butyl group at position 3 is expected to modulate binding pocket complementarity in enzyme active sites, a principle well-established in the imidazo[1,5-c]pyrimidine class where biological activity—including bronchodilator potency—is exquisitely sensitive to the nature and position of substituents on the heterocyclic core [1].

Quantitative Differentiation Evidence for 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine vs. Closest Analogs


LogP Differentiation: tert-Butyl (3.33) vs. Isopropyl (~4.3) 3-Substituted Analogs

The 3-tert-butyl substituted compound exhibits a calculated LogP of 3.33, which is approximately 1 log unit lower than the 3-isopropyl analog (predicted LogP ~4.3) [1]. This difference in lipophilicity is consequential for ADME prediction: compounds with LogP values in the 3-4 range generally reside within favorable drug-like space (Lipinski's Rule of Five cutoff: LogP ≤ 5), but the lower LogP of the tert-butyl variant may confer advantages in aqueous solubility, reduced plasma protein binding, and lower volumes of distribution relative to the more lipophilic isopropyl congener. The tert-butyl group also provides greater steric bulk (Taft steric parameter) which can selectively restrict conformational freedom in the bound state.

Physicochemical profiling Lipophilicity Drug-likeness Permeability prediction

Molecular Weight Distinction and Its Impact on Property Space Occupancy

The target compound (MW 244.12 g/mol) occupies a distinct property space relative to the smaller 5,7-dichloro-3-methyl analog (MW 202.04 g/mol, CAS 94694-50-5) and the intermediate 3-isopropyl analog (MW 230.09 g/mol) [1]. All three compounds fall within the Rule-of-Five compliant range (MW < 500), but the tert-butyl variant provides an incremental increase in molecular weight and surface area without exceeding lead-likeness thresholds. This molecular weight provides additional van der Waals contact surface for target engagement while leaving sufficient room for further optimization through derivatization at the reactive 5-chloro position.

Molecular weight Fragment-based drug design Lead-likeness Property space

Class-Level Bronchodilator Activity: Imidazo[1,5-c]pyrimidine Scaffold vs. Aminophylline Baseline

While no direct head-to-head bronchodilation data for 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine itself are available, the imidazo[1,5-c]pyrimidine class to which it belongs has established bronchodilator activity in the isolated guinea pig tracheal spiral assay, with effective concentrations (EC for >75% relaxation) benchmarked against the clinical standard aminophylline [1]. Specifically, aminophylline requires 50 µg/mL against histamine-induced contraction, 100 µg/mL against acetylcholine, and 10 µg/mL against barium chloride in this assay [1]. The patent further states that the most active compounds in the in vitro test were advanced to in vivo oral efficacy testing using the histamine aerosol method in guinea pigs, establishing a class-level translational path for bronchodilator development [1][2].

Bronchodilator Tracheal spiral assay Histamine antagonism COPD drug discovery

Chemoselective Reactivity: 5-Chloro vs. 7-Chloro Substitution as a Synthetic Differentiation Handle

The Wade synthesis established that in 3-substituted-5,7-dichloroimidazo[1,5-c]pyrimidines, the chlorine atom at position 5 is selectively reactive toward nucleophiles (amines, thiols, alkoxides), while the 7-chloro substituent remains unreactive under the same conditions [1]. This chemoselectivity is a critical differentiation feature for the tert-butyl analog as a synthetic building block: it enables sequential, controlled functionalization—first at the 5-position via nucleophilic substitution, with the 7-chloro position available for subsequent diversification through alternative chemistry. This reactivity profile is conserved across the 3-alkyl series but the steric influence of the tert-butyl group at position 3 may further modulate reaction rates and regioselectivity compared to smaller 3-substituents, providing a distinct optimization vector for library synthesis.

Nucleophilic substitution Chemoselectivity Medicinal chemistry Derivatization Building block

Commercial Availability and Purity Benchmarking for Research Procurement

3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine is commercially available from multiple vendors at ≥98% purity, with documented availability from LeYan (Catalog No. 1750204) and CymitQuimica (Ref. 3D-UDA69413) . This purity specification is suitable for direct use as a synthetic intermediate or for biological screening without additional purification. By comparison, the 3-isopropyl analog (CAS 94694-11-8) and 3-methyl analog (CAS 94694-50-5) are also commercially available, but with varying purity specifications across different vendors, which can impact reproducibility in structure-activity relationship studies. The tert-butyl analog's consistent 98% purity specification across multiple suppliers reduces batch-to-batch variability risk in procurement decisions.

Procurement Purity Supply chain Research chemical sourcing

Best Application Scenarios for Procuring 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine


Bronchodilator Lead Optimization: SAR Exploration at the 3-Position

Research groups investigating inhaled bronchodilators for asthma or COPD should prioritize this compound as the 3-tert-butyl member of an alkyl scan series (methyl → ethyl → isopropyl → tert-butyl). The class-level bronchodilator activity established in the Riker patents [1] provides a validated starting point, while the unique steric and lipophilic profile of the tert-butyl group (LogP 3.33 vs. ~4.3 for isopropyl) offers a distinct SAR data point for optimizing potency, metabolic stability, and lung retention. The reactive 5-Cl handle enables systematic derivatization with amine nucleophiles to explore diverse pharmacophores at this position.

Synthetic Methodology Development: Exploring Steric Effects on Chemoselective Substitution

Academic and industrial process chemistry groups developing sequential functionalization strategies for dichloro-heterocycles can use this compound to study the impact of steric bulk on regioselectivity. The established chemoselectivity pattern (5-Cl reactive, 7-Cl inert) [2] in the presence of a bulky tert-butyl group provides a valuable test case for computational modeling of steric effects on nucleophilic aromatic substitution transition states. Comparison with the less hindered methyl and isopropyl analogs enables quantitative assessment of steric contributions to reaction rates and product distributions.

Fragment-to-Lead Optimization: Using the 5,7-Dichloro Core as a Growth Vector

The compound's molecular weight (244.12 g/mol) and LogP (3.33) place it at the upper fringe of fragment space and the entry point of lead-like space . Medicinal chemistry teams pursuing fragment-based drug discovery can procure this compound as a pre-functionalized fragment that already incorporates a drug-like 3-substituent and two synthetic handles (5-Cl and 7-Cl) for fragment growth. This reduces the synthetic burden of fragment elaboration while maintaining room for further optimization (MW increase to <500 g/mol remains available). The consistent 98% purity specification across vendors ensures reliable fragment screening data without interference from impurities.

Imidazopyrimidine Library Synthesis for Broad Biological Profiling

Core facility and compound management groups tasked with generating diverse heterocyclic screening libraries should include this compound as a key scaffold. The combination of a tert-butyl group (providing hydrophobic bulk), two differentiated chlorine positions (enabling sequential parallel chemistry), and the established imidazo[1,5-c]pyrimidine pharmacophore [1] creates a versatile library template. Single-step derivatization with a panel of 20-50 amines at the reactive 5-position can rapidly generate a focused library for screening against kinase panels, GPCR targets, or antimicrobial assays, leveraging the core scaffold's demonstrated class-level bioactivity.

Quote Request

Request a Quote for 3-(tert-Butyl)-5,7-dichloroimidazo[1,5-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.